5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride
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Overview
Description
5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride typically involves the reaction of 5-chloro-2-hydroxypyrimidine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperidine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used in the development of chemical probes to study biological processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(piperidin-4-ylmethoxy)pyrimidine
- 5-Chloro-2-(morpholin-4-ylmethoxy)pyrimidine
- 5-Chloro-2-(piperazin-1-ylmethoxy)pyrimidine
Uniqueness
5-Chloro-2-(piperidin-4-ylmethoxy)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-2-(piperidin-4-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-5-13-10(14-6-9)15-7-8-1-3-12-4-2-8;/h5-6,8,12H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVKNFBYUJUSIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=N2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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